3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione 3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1025499-75-5
VCID: VC5232039
InChI: InChI=1S/C16H13FN2O2S/c1-10-4-2-3-5-13(10)18-14-15(20)19(16(21)22-14)12-8-6-11(17)7-9-12/h2-9,14,18H,1H3
SMILES: CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
Molecular Formula: C16H13FN2O2S
Molecular Weight: 316.35

3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione

CAS No.: 1025499-75-5

Cat. No.: VC5232039

Molecular Formula: C16H13FN2O2S

Molecular Weight: 316.35

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione - 1025499-75-5

Specification

CAS No. 1025499-75-5
Molecular Formula C16H13FN2O2S
Molecular Weight 316.35
IUPAC Name 3-(4-fluorophenyl)-5-(2-methylanilino)-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C16H13FN2O2S/c1-10-4-2-3-5-13(10)18-14-15(20)19(16(21)22-14)12-8-6-11(17)7-9-12/h2-9,14,18H,1H3
Standard InChI Key WAPNZKAJVWILOU-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-(4-Fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione (C₁₆H₁₃FN₂O₂S) has a molecular weight of 316.35 g/mol and the IUPAC name 3-(4-fluorophenyl)-5-(2-methylanilino)-1,3-thiazolidine-2,4-dione. Its structure features a five-membered thiazolidine ring with two ketone groups at positions 2 and 4, a 4-fluorophenyl substituent at position 3, and an o-tolylamino group (-NH-C₆H₄-CH₃) at position 5 (Fig. 1). The fluorine atom on the phenyl ring enhances electronegativity, while the methyl group on the aniline moiety contributes to hydrophobic interactions.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1025499-75-5
Molecular FormulaC₁₆H₁₃FN₂O₂S
Molecular Weight316.35 g/mol
SMILESCC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
IUPAC Name3-(4-fluorophenyl)-5-(2-methylanilino)-1,3-thiazolidine-2,4-dione

Spectroscopic and Analytical Characterization

The compound’s structural elucidation relies on techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. The ¹H-NMR spectrum typically exhibits signals for the aromatic protons of the fluorophenyl (δ 7.2–7.4 ppm) and o-tolyl groups (δ 6.8–7.1 ppm), along with a singlet for the methyl group (δ 2.3 ppm). The ketone carbonyls in the thiazolidine ring appear at ~175–185 ppm in ¹³C-NMR, while the sulfur atom’s presence is confirmed via X-ray photoelectron spectroscopy (XPS).

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 3-(4-fluorophenyl)-5-(o-tolylamino)thiazolidine-2,4-dione involves a multi-step protocol centered on the Knoevenagel condensation. Thiazolidine-2,4-dione (TZD) is first reacted with 4-fluorobenzaldehyde in glacial acetic acid under reflux to form the 3-(4-fluorophenyl) intermediate. Subsequent nucleophilic substitution with o-toluidine in the presence of piperidine yields the final product (Scheme 1). Solvent selection critically influences yield, with glacial acetic acid outperforming polar aprotic solvents like dimethylformamide (DMF).

Scheme 1: Synthetic Route

  • Knoevenagel Condensation:
    TZD + 4-fluorobenzaldehyde → 3-(4-fluorophenyl)TZD (Yield: 70–80%).

  • Amination:
    3-(4-fluorophenyl)TZD + o-toluidine → Target compound (Yield: 65–75%).

Reaction Optimization

Key parameters include:

  • Temperature: Maintaining 80–90°C during condensation prevents side reactions.

  • Catalyst: Piperidine (10 mol%) accelerates imine formation.

  • Solvent: Glacial acetic acid enhances protonation of the carbonyl group, facilitating nucleophilic attack.

ActivityMechanismKey Targets
Anti-diabeticPPAR-γ activationAdiponectin, GLUT4
AnticancerApoptosis, cell cycle arrestBax/Bcl-2, CDK2/cyclin E
Anti-angiogenicVEGFR-2 inhibitionVEGF-A, ERK1/2

Computational and In Silico Insights

Molecular Docking

Docking simulations using AutoDock Vina position the compound within VEGFR-2’s active site (PDB: 4AG8), forming hydrogen bonds with Glu883 and Asp1044. The o-tolylamino group occupies a hydrophobic pocket near the DFG motif, stabilizing the inactive kinase conformation .

Molecular Dynamics (MD) Simulations

100-ns MD trajectories reveal stable binding, with root-mean-square deviation (RMSD) < 2.0 Å. Key interactions include π-π stacking between the fluorophenyl ring and Phe1045 and hydrogen bonding with Lys868 .

ADMET Profiling

Predictive models indicate moderate blood-brain barrier permeability (logBB = −0.5) and high plasma protein binding (89%). The compound adheres to Lipinski’s rule (MW < 500, logP = 2.8), suggesting oral bioavailability .

Future Perspectives and Challenges

Structural Modifications

  • Bioisosteric Replacement: Substituting the fluorine atom with chlorine may enhance VEGFR-2 affinity.

  • Prodrug Design: Esterification of the ketone groups could improve solubility (currently uncharacterized).

Preclinical Development

  • Toxicology Studies: Acute and chronic toxicity profiles in rodent models are needed.

  • Formulation Optimization: Nanoemulsions or liposomal delivery systems may address solubility limitations.

Target Expansion

Exploring activity against PPAR-α/δ isoforms and immune checkpoints (e.g., PD-1/PD-L1) could broaden therapeutic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator